![molecular formula C14H20ClN3O B4878406 N-(2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4878406.png)
N-(2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, commonly known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific research community due to its unique properties. It was first synthesized in 1980 by a team of researchers at a pharmaceutical company in Japan. Since then, it has been extensively studied for its potential applications in a wide range of fields, including neuroscience, pharmacology, and toxicology.
Mechanism of Action
Etizolam acts by binding to the benzodiazepine site of the GABA-A receptor, which enhances the activity of GABA in the brain. This results in the inhibition of neurotransmitter release, leading to sedative, anxiolytic, and anticonvulsant effects. The mechanism of action is similar to that of other benzodiazepines, but Etizolam has been found to be more selective in its binding to the receptor.
Biochemical and Physiological Effects
Etizolam has been found to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce anxiety, induce sedation, and suppress seizures in animal models. It has also been found to have muscle relaxant properties and can reduce spasticity in patients with multiple sclerosis. Etizolam has also been studied for its potential use in the treatment of depression, insomnia, and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of using Etizolam in laboratory experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. Etizolam has a short half-life, which can make it difficult to study its long-term effects. It also has the potential to cause dependence and withdrawal symptoms in humans, which can complicate its use in clinical studies.
Future Directions
There are many potential future directions for research on Etizolam. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. It has also been studied for its potential use in the treatment of epilepsy and other neurological disorders. Another area of interest is its potential use as a research tool for studying the GABAergic system in the brain. Further studies are needed to fully understand the pharmacological properties of Etizolam and its potential applications in medicine and science.
Conclusion
In conclusion, Etizolam is a unique and valuable compound that has gained popularity in the scientific research community due to its pharmacological properties. It acts as a partial agonist of the GABA-A receptor, which makes it a valuable tool for studying the effects of GABAergic drugs on the central nervous system. Etizolam has a wide range of potential applications in medicine and science, and further research is needed to fully understand its pharmacological properties and potential uses.
Synthesis Methods
The synthesis of Etizolam involves the reaction of 2-amino-5-chlorobenzophenone with ethyl 4-piperidone-1-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the final compound, Etizolam. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
Etizolam has been widely used in scientific research due to its unique pharmacological properties. It acts as a partial agonist of the GABA-A receptor, which is responsible for the regulation of neurotransmitter release in the brain. This property makes it a valuable tool for studying the effects of GABAergic drugs on the central nervous system.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-17-7-9-18(10-8-17)11-14(19)16-13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPSDCZALCNHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.